molecular formula C24H14Cl2N2O3 B302328 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302328
M. Wt: 449.3 g/mol
InChI Key: OTCFSWCRMBRLCQ-WKIKZPBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound with potential medicinal properties. It belongs to the class of hydrazide derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to regulate cell signaling pathways such as the PI3K/Akt/mTOR pathway.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its potential medicinal properties and its ability to act through multiple pathways. However, the limitations of using this compound include its moderate yield and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide. These include:
1. Investigating the potential use of the compound as a drug delivery system.
2. Studying the compound's fluorescent properties for detecting metal ions.
3. Further investigating the mechanism of action of the compound.
4. Studying the compound's potential use in the treatment of cancer, diabetes, and other diseases.
5. Investigating the compound's potential use as an anti-inflammatory agent.
6. Studying the compound's potential use in the regulation of cell signaling pathways.
7. Investigating the compound's potential use as an antioxidant agent.
Conclusion:
N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound with potential medicinal properties. It has been shown to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant activities. The compound has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for detecting metal ions. Further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-furylcarboxaldehyde and 2,3-dichlorobenzohydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the synthesis is moderate, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide has been studied extensively for its potential medicinal properties. It has been shown to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant activities. The compound has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for detecting metal ions.

properties

Product Name

N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H14Cl2N2O3

Molecular Weight

449.3 g/mol

IUPAC Name

N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H14Cl2N2O3/c25-19-7-3-6-17(23(19)26)20-11-9-15(30-20)13-27-28-24(29)22-12-18-16-5-2-1-4-14(16)8-10-21(18)31-22/h1-13H,(H,28,29)/b27-13-

InChI Key

OTCFSWCRMBRLCQ-WKIKZPBSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C\C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.